N-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide is a synthetic amide derivative characterized by a benzodioxol moiety (a methylenedioxy aromatic ring) and a 4-methoxyphenylmethyl substituent.
Structural analysis via NMR and LC/MS (as seen in related compounds) would confirm its purity and stereochemical configuration . The benzodioxol group is known to enhance metabolic stability and bioavailability, while the 4-methoxyphenyl moiety may modulate receptor binding affinity, particularly in neurological or anti-inflammatory contexts .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)19(21)20(11-14-4-7-16(22-3)8-5-14)15-6-9-17-18(10-15)24-12-23-17/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQMRWZIRPAIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide, also known by its compound ID Y031-2805, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N O4 |
| Molecular Weight | 313.35 g/mol |
| LogP | 2.9926 |
| Polar Surface Area | 49.098 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its potential in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Studies suggest that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
- Anticancer Potential : Preliminary studies have indicated that this compound can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Specific Kinases : Similar compounds have demonstrated the ability to selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression and metastasis .
- Modulation of Enzyme Activity : The compound may affect enzymes involved in inflammatory responses and cellular metabolism, leading to reduced inflammation and altered cell cycle progression.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines. For instance, a study reported a dose-dependent decrease in cell proliferation in breast cancer cell lines treated with this compound.
In Vivo Studies
In vivo models have further supported these findings. In murine models of cancer, treatment with the compound resulted in significant tumor size reduction and prolonged survival rates compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Properties
Key Observations:
- Benzodioxol Derivatives: The benzodioxol group is a common feature in compounds targeting enzyme pathways (e.g., 5-lipoxygenase in inflammation) .
- Substituent Effects : Replacing the 4-methoxyphenyl group with bromophenyl (as in ) increases molecular weight and lipophilicity, which may alter blood-brain barrier permeability. Conversely, natural amides like feruloyltyramine prioritize hydroxy-methoxyphenyl groups for antioxidant and anti-inflammatory activity .
Functional Analogues: Anti-Inflammatory and Enzyme-Inhibiting Amides
Key Observations:
- Natural amides like feruloyltyramine achieve similar outcomes via radical scavenging .
- Synthetic vs. Natural Amides : Synthetic compounds often exhibit higher specificity for enzyme targets, whereas natural derivatives (e.g., from Lycium yunnanense) leverage broad-spectrum antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
